

6-Bromoimidazo[1,2-a]pyrazine CAS number and suppliers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyrazine

Cat. No.: B1517230

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromoimidazo[1,2-a]pyrazine**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

As a key heterocyclic building block, **6-Bromoimidazo[1,2-a]pyrazine** is a compound of significant interest to the pharmaceutical and life sciences industries. Its unique scaffold is present in numerous molecules with diverse biological activities, making it a valuable starting point for medicinal chemistry campaigns. This technical guide provides an in-depth analysis of **6-Bromoimidazo[1,2-a]pyrazine**, covering its fundamental chemical properties, established synthesis protocols, characteristic reactivity, and its pivotal role as a versatile intermediate in the development of novel therapeutics. We will explore its utility in constructing libraries of bioactive compounds and highlight its application in the discovery of agents targeting a range of diseases. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Compound Identification and Physicochemical Properties

6-Bromoimidazo[1,2-a]pyrazine is a solid, heterocyclic organic compound. The imidazo[1,2-a]pyrazine core is a fused bicyclic system that is considered a structural analog of deazapurines, a feature that contributes to its wide range of pharmacological activities. The

bromine atom at the 6-position serves as a crucial synthetic handle for further molecular elaboration.

Chemical Structure:

Caption: Chemical structure of **6-Bromoimidazo[1,2-a]pyrazine**.

Table 1: Core Compound Identifiers and Properties

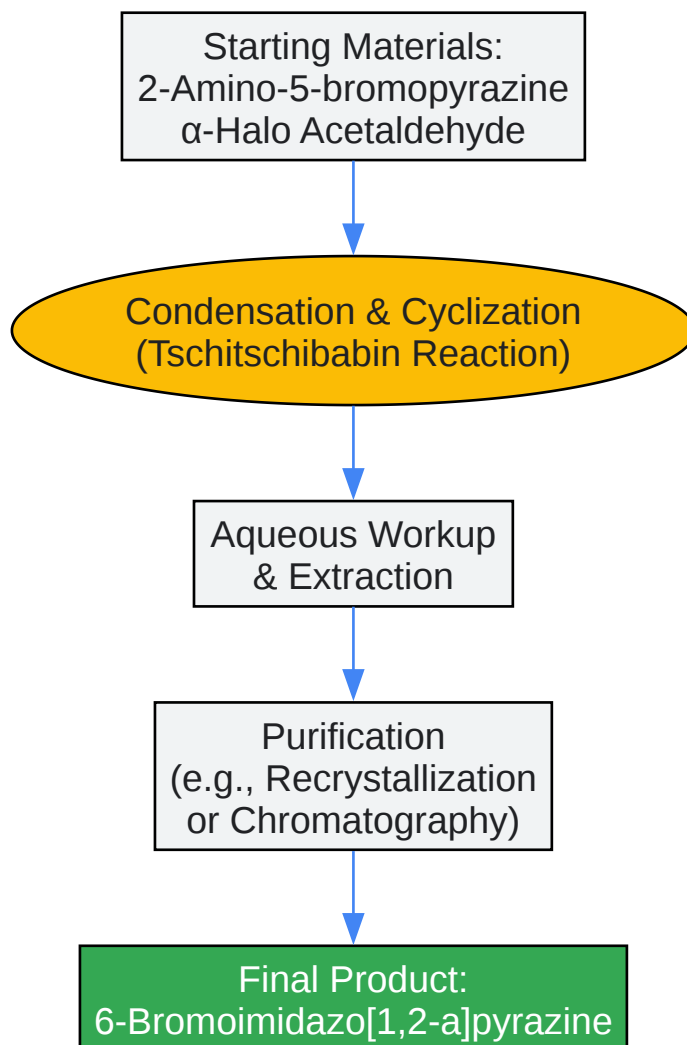
Identifier	Value	Source(s)
CAS Number	912773-24-1	[1] [2] [3]
Molecular Formula	C ₆ H ₄ BrN ₃	[1]
IUPAC Name	6-bromoimidazo[1,2-a]pyrazine	[1]
Molecular Weight	198.02 g/mol	Calculated
InChI Key	KKMWDXNBKIMCEH-UHFFFAOYSA-N	[1]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[1]
Storage	Sealed in dry, 2-8°C	[1]

Synthesis and Manufacturing

The synthesis of the imidazo[1,2-a]pyrazine scaffold is a well-established process in organic chemistry. While specific, high-yield protocols for **6-Bromoimidazo[1,2-a]pyrazine** are often proprietary, the general approach involves the condensation and cyclization of an aminopyrazine with a two-carbon electrophile. A common method is the reaction of a substituted 2-aminopyrazine with an α -haloketone or a related synthon.

For instance, a related synthesis for 6-bromoimidazo[1,2-a]pyridine involves reacting 2-amino-5-bromopyridine with a chloroacetaldehyde solution[\[4\]](#). This suggests a parallel strategy for the pyrazine analog, starting from 2-amino-5-bromopyrazine.

Illustrative Synthetic Workflow:



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for imidazo[1,2-a]pyrazines.

General Experimental Protocol (Conceptual):

- **Reaction Setup:** To a solution of 2-amino-5-bromopyrazine in a suitable solvent (e.g., ethanol or DMF), add an aqueous solution of chloroacetaldehyde (or bromoacetaldehyde).
- **Cyclization:** Heat the mixture under reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. The reaction proceeds via initial N-alkylation followed by intramolecular cyclization and dehydration.

- **Workup:** Cool the reaction mixture to room temperature. Neutralize with a base such as sodium bicarbonate solution.
- **Extraction:** Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure **6-Bromoimidazo[1,2-a]pyrazine**.

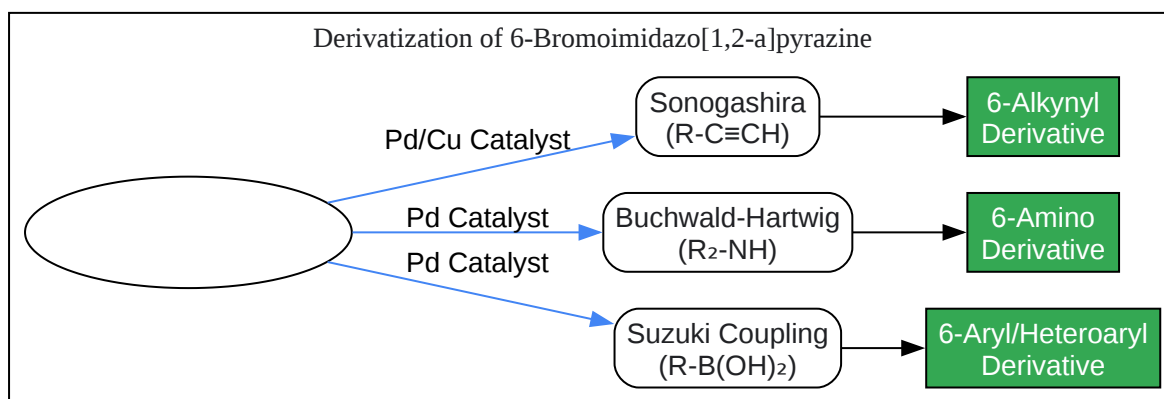
Chemical Reactivity and Derivatization Potential

The true value of **6-Bromoimidazo[1,2-a]pyrazine** in drug discovery lies in its predictable and versatile reactivity. The bromine atom at the C6 position is the primary site for functionalization, acting as a linchpin for introducing molecular diversity.

Key Reaction Pathways:

- **Palladium-Catalyzed Cross-Coupling Reactions:** The C6-bromo substituent is highly amenable to various cross-coupling reactions. This is the most powerful method for derivatization.
 - **Suzuki Coupling:** Reaction with boronic acids or esters to form C-C bonds, allowing the introduction of aryl, heteroaryl, or alkyl groups. This has been used to displace halogens at the 6-position to synthesize inhibitors of receptor tyrosine kinases[5].
 - **Buchwald-Hartwig Amination:** Reaction with amines to form C-N bonds, introducing a wide array of amine functionalities.
 - **Sonogashira Coupling:** Reaction with terminal alkynes to form C-C triple bonds, providing access to extended, rigid structures.
- **Nucleophilic Aromatic Substitution (S_NAr):** While the C6 position is less activated towards traditional S_NAr compared to positions like C8, under specific conditions or with highly activated nucleophiles, substitution can occur. However, studies on the related 6,8-dibromoimidazo[1,2-a]pyrazine show that nucleophilic substitution with amines or alcohols

preferentially occurs at the C8 position[5]. This regioselectivity is a critical consideration for synthetic design.



[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions at the C6 position.

Applications in Research and Drug Development

The imidazo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity. Derivatives have shown a multitude of pharmacological properties, including antibacterial, anti-inflammatory, and kinase inhibitory activities[6].

Role as a Core Scaffold:

6-Bromoimidazo[1,2-a]pyrazine is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a crucial intermediate, providing the core heterocyclic system onto which pharmacophores and functional groups are appended to modulate activity, selectivity, and pharmacokinetic properties.

- **Kinase Inhibitors:** Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The imidazo[1,2-a]pyrazine scaffold is an effective ATP mimic. For

example, derivatives have been developed as inhibitors of the receptor tyrosine kinase EphB4 and PI3K[5].

- **ATPase Inhibitors:** Virtual screening has identified the imidazo[1,2-a]pyrazine core as a potential inhibitor of the VirB11 ATPase in *Helicobacter pylori*, a target for reducing bacterial virulence[5].
- **Antimicrobial and Antioxidant Agents:** Various substituted imidazo[1,2-a]pyrazines have been synthesized and evaluated for their antioxidant and antimicrobial properties. The ability to easily functionalize the core at multiple positions allows for the systematic exploration of structure-activity relationships (SAR).

Commercial Availability and Procurement

6-Bromoimidazo[1,2-a]pyrazine is readily available from a variety of chemical suppliers, catering to both academic research and commercial drug development scales.

Table 2: Selected Commercial Suppliers

Supplier	Purity	Notes
Sigma-Aldrich	≥97%	Available in various quantities from mg to multi-gram scale.[1]
Frontier Specialty Chemicals	High Purity	Offers this compound as part of their catalog of specialty chemicals.[2]
AiFChem	≥97%	Listed as in stock for various specifications.[3]
Ambeed, Inc.	≥97%	Distributed through partners like Sigma-Aldrich.[1]

Safety and Handling

According to supplier safety data, **6-Bromoimidazo[1,2-a]pyrazine** is classified with the GHS07 pictogram, indicating it can be harmful or an irritant.

- Signal Word: Warning[1]
- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood. Key precautionary statements include P261 (avoid breathing dust), P280 (wear protective gear), and P305+P351+P338 (in case of eye contact, rinse cautiously with water).[1]

Conclusion

6-Bromoimidazo[1,2-a]pyrazine is a cornerstone building block for modern medicinal chemistry. Its robust synthesis, well-defined reactivity, and the proven biological relevance of its derivatives make it an indispensable tool for drug discovery. The strategic placement of the bromine atom at the C6 position provides a reliable and versatile handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. For research teams aiming to develop novel therapeutics, particularly in the areas of oncology and infectious diseases, a thorough understanding of this scaffold's potential is essential for success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromoimidazo[1,2-a]pyrazine | 912773-24-1 [sigmaaldrich.com]
- 2. 6-Bromoimidazo[1,2-a]pyrazine | [frontierspecialtychemicals.com]
- 3. 912773-24-1 | 6-Bromoimidazo[1,2-a]pyrazine - AiFChem [aifchem.com]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [6-Bromoimidazo[1,2-a]pyrazine CAS number and suppliers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1517230#6-bromoimidazo-1-2-a-pyrazine-cas-number-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com